Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-
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Overview
Description
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a 4-chlorophenyl substituent, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford desirable products in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes, such as the one mentioned above, can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of tetrahydroquinazoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions, including reflux in acetonitrile solvent.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, some quinazoline derivatives have been shown to inhibit kinase activity, leading to the suppression of tumor cell growth . The compound may also induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds share a similar quinazoline core and have been studied for their potential as PARP-1/2 inhibitors.
Thiazoloquinazoline derivatives: These compounds exhibit antifungal and antioxidant activities and have a similar heterocyclic structure.
Uniqueness
Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro- stands out due to its specific substitution pattern and the presence of a 4-chlorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
114857-82-8 |
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Molecular Formula |
C18H15ClN2O |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one |
InChI |
InChI=1S/C18H15ClN2O/c19-13-8-5-12(6-9-13)16-15-10-7-11-3-1-2-4-14(11)17(15)21-18(22)20-16/h1-6,8-9,16H,7,10H2,(H2,20,21,22) |
InChI Key |
TVJDKKRUHAPWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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